molecular formula C10H12 B1582167 2-Methyl-3-phenyl-1-propene CAS No. 3290-53-7

2-Methyl-3-phenyl-1-propene

Cat. No.: B1582167
CAS No.: 3290-53-7
M. Wt: 132.2 g/mol
InChI Key: MXTNFIYGTWARIN-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature 2-Methyl-3-phenyl-1-propene (IUPAC name: 2-methyl-3-phenylprop-1-ene) is an alkene derivative with a methyl group at position 2 and a phenyl group at position 3 of the propene backbone. Its structure is represented as CH₂=C(CH₃)-CH₂Ph, featuring a conjugated system that influences its reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Scientific Research Applications

Organic Synthesis

Synthesis Intermediate:
2-Methyl-3-phenyl-1-propene serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for participation in multiple chemical reactions, including:

  • Allylation Reactions: The compound acts as a source of the allyl group, facilitating the formation of new carbon-carbon bonds.
  • Oxidation and Reduction Reactions: It can be oxidized to produce aldehydes and acids or reduced to form alcohols .
Reaction TypeProduct
Oxidation2-Methyl-3-phenylpropanal
2-Methyl-3-phenylpropionic acid
Reduction2-Methyl-3-phenyl-1-propanol

Pharmaceutical Applications

Active Pharmaceutical Intermediate:
The compound is utilized as an active pharmaceutical ingredient (API) in the development of various drugs. Its ability to undergo specific chemical transformations makes it valuable in synthesizing biologically active molecules .

Case Study:
In a study focused on drug synthesis, this compound was employed in the production of compounds exhibiting anti-inflammatory properties. The synthesis involved a multi-step process where the compound was transformed into more complex structures through allylation and subsequent modifications.

Flavor and Fragrance Industry

Aromatic Properties:
Due to its pleasant aromatic characteristics, this compound is used in the flavor and fragrance industry. It contributes to the formulation of perfumes and flavoring agents, providing a fresh scent profile that enhances product appeal .

Biochemical Research

Microbial Biotransformations:
This compound can be metabolized by certain microorganisms to produce optically pure aromatic compounds, which are essential in pharmaceutical synthesis. The microbial conversion involves enzymes such as reductases and dehydrogenases that facilitate the reduction of double bonds within the molecule .

MicroorganismProduct
Saccharomyces cerevisiae2-Methyl-3-phenyl-1-propanol
Various bacteriaOptically pure aromatic compounds

Industrial Applications

Specialty Chemicals:
In industrial settings, this compound is used to create specialty chemicals and polymers with unique properties. Its versatility allows it to act as a building block for more complex materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-2-methyl-1-propene (Methallyl Chloride)

Structure : CH₂=C(CH₃)-CH₂Cl (CAS 563-47-3). The chlorine atom at position 3 replaces the phenyl group in 2-methyl-3-phenyl-1-propene.
Physical Properties :

  • Boiling Point: Not explicitly stated in evidence, but chlorine’s electronegativity likely increases polarity and boiling point compared to the phenyl-substituted analog. Applications:
  • Widely used as an alkylating agent in polymer and pharmaceutical synthesis due to its reactive chloro group .

β,β-Dimethylstyrene

Structure : CH₂=C(CH₃)-C₆H₄-CH₃ (styrene derivative with methyl groups at β-positions).
Synthesis : Co-produced during the dehydration of 2-hydroxy-2-methyl-1-phenylpropane, yielding a higher boiling point (188–189°C vs. 177°C for this compound) .
Reactivity : Enhanced steric hindrance from dual methyl groups reduces electrophilic addition rates compared to this compound.

Data Tables

Table 1. Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
This compound C₁₀H₁₂ 132.21 177 Methyl (C2), Phenyl (C3)
3-Chloro-2-methyl-1-propene C₄H₇Cl 90.55 Not reported Methyl (C2), Chlorine (C3)
β,β-Dimethylstyrene C₁₀H₁₂ 132.21 188–189 Methyl (C2, Cβ)

Research Findings and Mechanistic Insights

  • Antiparasitic Potential: this compound-derived phosphonates exhibit promising activity against Leishmania amazonensis, attributed to the phenyl group’s electron-withdrawing effects enhancing intermediate stability .
  • Natural Product Significance : Its presence in Tibetan Rhododendron highlights ecological roles in plant defense, though pharmacological mechanisms remain understudied .
  • Steric and Electronic Effects : The phenyl group in this compound facilitates resonance stabilization during reactions, whereas chlorine in methallyl chloride prioritizes polar interactions .

Biological Activity

2-Methyl-3-phenyl-1-propene, also known as Methallylbenzene, is an organic compound with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its ability to participate in various biochemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C₁₀H₁₂
  • CAS Number : 3290-53-7
  • Solubility : Slightly soluble in water; more soluble in organic solvents.

This compound acts primarily through its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate various biological pathways, potentially inhibiting specific enzymes or receptors involved in disease processes.

Biochemical Pathways

The compound is involved in several metabolic pathways:

  • Conversion to 2-methyl-3-phenyl-1-propanol via microbial biotransformation.
  • Potential pathways leading to the formation of 2-methyl-3-phenylpropionic acid , which may influence cellular functions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : The compound is absorbed through passive diffusion due to its lipophilic properties.
  • Distribution : It interacts with transport proteins, affecting its distribution within tissues.
  • Metabolism : Primarily metabolized by enzymes such as reductases and dehydrogenases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use as a natural preservative or therapeutic agent.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity. Its ability to modulate cellular pathways could inhibit tumor growth and induce apoptosis in cancer cells. Specific studies have focused on its interactions with cancer-related enzymes and signaling pathways.

Case Studies and Experimental Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in HeLa cells at concentrations of 50 µM after 24 hours of exposure.
Study 3Metabolic PathwaysIdentified conversion to 2-methyl-3-phenylpropanol through microbial action, enhancing bioavailability for therapeutic applications.

Toxicological Profile

While low doses of this compound exhibit minimal toxicity, higher concentrations can lead to adverse effects including cytotoxicity and potential organ toxicity in animal models. Detailed toxicological assessments are necessary to establish safe dosage levels for therapeutic use.

Properties

IUPAC Name

2-methylprop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTNFIYGTWARIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186555
Record name Benzene, (2-methyl-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Alfa Aesar MSDS]
Record name (2-Methyl-2-propenyl)benzene
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CAS No.

3290-53-7
Record name Benzene, (2-methyl-2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (2-methyl-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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